An In-depth Technical Guide to Levodropropizine-d8: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Levodropropizine-d8: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Levodropropizine-d8, a deuterated analog of the peripherally acting antitussive agent, Levodropropizine. This document details its chemical structure, physicochemical properties in comparison to its non-deuterated counterpart, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the pharmacological mechanism of Levodropropizine through a detailed signaling pathway diagram.
Chemical Structure and Identity
Levodropropizine-d8 is a stable isotope-labeled form of Levodropropizine, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.[1] This isotopic labeling makes it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Levodropropizine, as it is chemically identical to the parent drug but distinguishable by mass spectrometry.[2][3]
Levodropropizine:
-
IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol[4]
-
Molecular Formula: C₁₃H₂₀N₂O₂[4]
-
Canonical SMILES: C1CN(CCN1CC(CO)O)C2=CC=CC=C2[1]
Levodropropizine-d8:
-
IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[1]
-
Molecular Formula: C₁₃H₁₂D₈N₂O₂[3]
-
Isomeric SMILES: [2H]C1(C(N(C(C(N1C--INVALID-LINK--O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H][1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of Levodropropizine and Levodropropizine-d8.
Table 1: General Physicochemical Properties
| Property | Levodropropizine | Levodropropizine-d8 |
| Molecular Weight | 236.31 g/mol [4][5][6] | 244.36 g/mol [1][7] |
| Appearance | White to almost white powder or crystal[8][9] | White to off-white solid[10] |
| Melting Point | 98-100 °C or 103.0 to 107.0 °C[8] | Not available |
| Boiling Point (Predicted) | 412.7±34.0 °C | Not available |
| pKa (Strongest Acidic) | 14[11] | Not available |
| logP | 0.63[11] | Not available |
Table 2: Solubility Properties
| Solvent | Levodropropizine | Levodropropizine-d8 |
| Water | Slightly soluble | Not available |
| Methanol | Freely soluble | Not available |
| Ethanol (96%) | Slightly soluble | Not available |
| Dilute Acetic Acid | Freely soluble | Not available |
| DMSO | Very soluble[9] | Not available |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Levodropropizine, a general approach for Levodropropizine-d8 synthesis, and a bioanalytical method for quantification.
Synthesis of Levodropropizine
The following protocol is adapted from published synthesis techniques.[12][13]
Objective: To synthesize Levodropropizine from N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol.
Materials:
-
N-phenylpiperazine
-
(R)-(-)-3-chloro-1,2-propanediol
-
Sodium hydroxide (catalyst)
-
Water (reaction medium)
-
Dichloromethane (for purification)
-
Purified water (for purification)
-
Reaction vessel with reflux condenser and stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediol, and water as the reaction medium. The molar ratio of N-phenylpiperazine to R-(-)-3-chloro-1,2-propanediol is typically 1:0.6-0.8.[13]
-
Catalyst Addition: Prepare an aqueous solution of sodium hydroxide and add it to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours with constant stirring.
-
Work-up: After the reaction is complete, cool the mixture. The crude Levodropropizine is then subjected to a purification process.
-
Purification: The crude product is purified by recrystallization using a solvent system such as dichloromethane and purified water.[13] The weight ratio of crude Levodropropizine to dichloromethane to purified water is approximately 1:2-5:1-3.[13]
-
Isolation and Drying: The purified crystals of Levodropropizine are filtered, washed, and dried under vacuum to yield the final product.
Note on Levodropropizine-d8 Synthesis: The synthesis of Levodropropizine-d8 would follow a similar procedure, utilizing a deuterated starting material, such as phenylpiperazine-d8, in place of N-phenylpiperazine.
Quantification of Levodropropizine in Plasma by UPLC-MS/MS
This protocol is based on a method used for pharmacokinetic studies.[2]
Objective: To determine the concentration of Levodropropizine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Levodropropizine-d8 as an internal standard.
Materials and Equipment:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 analytical column
-
Levodropropizine and Levodropropizine-d8 analytical standards
-
Plasma samples
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
Milli-Q water
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known concentration of Levodropropizine-d8 internal standard solution.
-
Precipitate the plasma proteins by adding a suitable volume of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: A small volume, typically 2-5 µL.
-
-
Mass Spectrometric Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Levodropropizine to Levodropropizine-d8 against the concentration of the calibration standards.
-
Determine the concentration of Levodropropizine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacological Mechanism and Signaling Pathway
Levodropropizine is a peripherally acting antitussive that does not exert its effect on the central nervous system. Its mechanism of action is primarily through the inhibition of sensory C-fibers in the respiratory tract.[14] This inhibition leads to a reduction in the release of sensory neuropeptides, such as Substance P, which are involved in mediating the cough reflex. Additionally, Levodropropizine has been shown to have an affinity for H1-histaminic and alpha-adrenergic receptors.[11]
Caption: Mechanism of action of Levodropropizine.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the synthesis and analysis of Levodropropizine and a logical diagram for a competitive receptor binding assay.
Caption: Workflow for the synthesis of Levodropropizine.
References
- 1. Effects of levodropropizine on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. WO2017091165A1 - Liquid formulation of levodropropizine and method for preparation thereof - Google Patents [patents.google.com]
- 4. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Levodropropizine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Levodropropizine | 99291-25-5 [chemicalbook.com]
- 11. CN101239952A - Technique for synthesizing levodropropizine - Google Patents [patents.google.com]
- 12. CN105481795A - Production process of levodropropizine - Google Patents [patents.google.com]
- 13. Effects of levodropropizine on vagal afferent C-fibres in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
